2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
Description
Structural Characterization of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
IUPAC Nomenclature and Systematic Identification
The compound this compound possesses well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The official International Union of Pure and Applied Chemistry name is 2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, which accurately describes the molecular architecture consisting of a pyrazine ring connected through an ethanone bridge to a para-trifluoromethyl-substituted phenyl group. Alternative nomenclature includes 2-(2-pyrazinyl)-1-[4-(trifluoromethyl)phenyl]ethanone, as recognized by various chemical databases and suppliers.
The compound is registered under Chemical Abstracts Service number 88283-34-5, providing unique identification within global chemical databases. The molecular descriptor language number is MFCD04037908, facilitating cross-referencing across multiple chemical information systems. The International Chemical Identifier string is 1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2, which encodes the complete structural connectivity information. The corresponding International Chemical Identifier Key is UFTKWWYMFSUYDJ-UHFFFAOYSA-N, providing a hashed representation for rapid database searches.
This systematic identification framework enables precise communication of the compound's identity across research institutions and commercial suppliers. The nomenclature reflects the compound's classification as an aromatic ketone derivative with heterocyclic substitution, positioning it within broader categories of bioactive small molecules and pharmaceutical intermediates.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₉F₃N₂O, representing the precise atomic composition of this heterocyclic compound. This formula indicates the presence of thirteen carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight is calculated as 266.22 grams per mole, providing essential information for stoichiometric calculations and analytical method development.
The elemental composition analysis reveals several important structural features that influence the compound's physicochemical properties. The carbon framework comprises 58.65 percent of the total molecular weight, with the aromatic systems contributing significantly to this carbon content. The fluorine content, representing 21.42 percent of the molecular weight through the trifluoromethyl group, imparts unique electronic and steric characteristics that distinguish this compound from non-fluorinated analogs. The nitrogen atoms, constituting 10.52 percent of the molecular weight, are incorporated within the pyrazine heterocycle and contribute to the compound's potential biological activity and coordination chemistry capabilities.
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 | 58.65 |
| Hydrogen | 9 | 1.008 | 9.072 | 3.41 |
| Fluorine | 3 | 18.998 | 56.994 | 21.42 |
| Nitrogen | 2 | 14.007 | 28.014 | 10.52 |
| Oxygen | 1 | 15.999 | 15.999 | 6.01 |
| Total | 28 | - | 266.22 | 100.00 |
The molecular formula provides insight into the degree of unsaturation, calculated as seven degrees of unsaturation, which corresponds to the presence of two aromatic rings and one carbonyl group. This unsaturation pattern is consistent with the compound's structure containing a benzene ring, a pyrazine ring, and a ketone functional group.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the compound's aromatic and aliphatic regions. The pyrazine protons typically appear in the downfield region between 8.4 and 9.0 parts per million, reflecting the electron-deficient nature of the diazine ring system. These signals often present as distinct multiplets due to nitrogen coupling effects and ring current contributions from the aromatic system.
The trifluoromethyl-substituted phenyl ring protons exhibit characteristic splitting patterns in the aromatic region between 7.5 and 8.1 parts per million. The para-disubstitution pattern results in an apparent doublet of doublets for the ortho protons relative to both the ketone and trifluoromethyl substituents. The methylene bridge connecting the pyrazine and carbonyl groups appears as a characteristic singlet around 4.0 parts per million, reflecting the electron-withdrawing influence of both the carbonyl and pyrazine moieties.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through identification of distinct carbon environments. The carbonyl carbon typically resonates around 190-200 parts per million, consistent with aromatic ketone functionality. The trifluoromethyl carbon appears as a characteristic quartet due to fluorine coupling, typically observed around 123-125 parts per million. Aromatic carbons display chemical shifts between 120-160 parts per million, with the pyrazine carbons appearing slightly downfield compared to benzene carbons due to nitrogen electronegativity effects.
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a single resonance around -63 parts per million, characteristic of aromatic-bound trifluoromethyl substituents. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignment of all proton and carbon signals through connectivity mapping and spatial relationship determination.
Infrared Absorption Profiling
Infrared spectroscopy provides characteristic vibrational fingerprints for this compound through identification of specific functional group absorptions. The carbonyl stretching frequency appears as a strong absorption band typically observed between 1680-1720 wavenumbers, with the exact position influenced by conjugation effects from adjacent aromatic systems. The electron-withdrawing nature of both the pyrazine and trifluoromethyl-phenyl groups generally shifts this absorption toward higher frequencies compared to simple aliphatic ketones.
Aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity bands in the 3000-3100 wavenumber region, characteristic of sp² hybridized carbon-hydrogen bonds in heterocyclic and benzene ring systems. The pyrazine ring exhibits distinctive carbon-carbon and carbon-nitrogen stretching modes between 1400-1600 wavenumbers, providing fingerprint identification of the diazine heterocycle. The trifluoromethyl group contributes characteristic carbon-fluorine stretching absorptions in the 1100-1300 wavenumber region, typically appearing as multiple intense bands due to the three equivalent carbon-fluorine bonds.
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1450-1600 wavenumbers, often overlapping with nitrogen-containing ring modes from the pyrazine system. Out-of-plane aromatic hydrogen deformation modes provide additional structural confirmation through characteristic absorptions between 750-900 wavenumbers, with specific patterns indicative of para-disubstituted benzene rings and the substitution pattern of the pyrazine ring.
The infrared spectrum serves as a valuable analytical tool for compound identification and purity assessment, with the unique combination of ketone, pyrazine, and trifluoromethyl absorptions providing a distinctive spectroscopic signature. Quantitative analysis of peak intensities and positions enables monitoring of synthetic reactions and assessment of structural modifications during chemical transformations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides detailed molecular weight confirmation and fragmentation pathway analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the calculated molecular weight of 266.22 grams per mole. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that provide structural information and enable identification of key molecular subunits.
Primary fragmentation typically involves cleavage adjacent to the carbonyl group, resulting in the formation of pyrazin-2-ylmethyl cations and 4-(trifluoromethyl)benzoyl cations. The pyrazine-containing fragment often appears as a significant peak in the mass spectrum, reflecting the stability of the nitrogen-containing heterocycle under ionization conditions. The 4-(trifluoromethyl)benzoyl fragment exhibits characteristic isotope patterns due to the presence of multiple fluorine atoms, providing additional confirmation of the trifluoromethyl substitution.
Secondary fragmentation processes involve loss of carbon monoxide from acylium ions, a common pathway for aromatic ketones that results in formation of corresponding aromatic cations. The trifluoromethyl group may undergo partial or complete fluorine loss under high-energy ionization conditions, generating fragments with masses corresponding to difluoromethyl and monofluoromethyl species. The pyrazine ring system typically exhibits high stability under mass spectrometric conditions, often appearing as a stable fragment ion with minimal further decomposition.
High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement, confirming the elemental composition C₁₃H₉F₃N₂O with mass accuracy typically better than 5 parts per million. Tandem mass spectrometry techniques provide detailed fragmentation pathway mapping through collision-induced dissociation experiments, enabling comprehensive structural characterization and differentiation from closely related isomers or analogs.
Crystallographic Studies and X-ray Diffraction Analysis
Crystallographic analysis of this compound requires systematic investigation of solid-state packing arrangements and molecular geometry optimization. X-ray diffraction studies provide definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing behavior. The compound's molecular geometry reveals important conformational preferences influenced by steric interactions between the pyrazine ring, carbonyl group, and trifluoromethyl-substituted phenyl system.
Single crystal X-ray diffraction analysis enables precise determination of atomic coordinates and thermal displacement parameters, providing detailed insight into molecular flexibility and crystal lattice dynamics. The ketone bridge typically adopts a planar or near-planar conformation to maximize conjugation between the aromatic systems, while minimizing steric repulsion between bulky substituents. The trifluoromethyl group orientation relative to the phenyl ring plane significantly influences overall molecular geometry and crystal packing efficiency.
Intermolecular interactions within the crystal lattice include hydrogen bonding involving the pyrazine nitrogen atoms as acceptors and aromatic carbon-hydrogen groups as weak donors. The trifluoromethyl groups may participate in fluorine-related interactions, including carbon-hydrogen to fluorine contacts and fluorine to fluorine interactions that contribute to crystal stability. Pi-pi stacking interactions between aromatic systems provide additional stabilization, with optimal stacking distances typically observed between 3.3-3.6 angstroms.
Crystal packing analysis reveals the influence of molecular shape and electronic distribution on solid-state organization. The compound's elongated molecular geometry, with distinct aromatic termini connected through the ketone bridge, influences crystal density and packing efficiency. Thermal analysis combined with crystallographic studies provides information about crystal stability, phase transitions, and molecular motion within the crystal lattice, essential for understanding material properties and potential polymorphic behavior.
Computational Chemistry Insights
Density Functional Theory Simulations
Density functional theory calculations provide comprehensive theoretical analysis of this compound electronic structure, geometry optimization, and molecular properties. These computational methods enable prediction of molecular geometry, electronic distribution, and energetic properties that complement experimental characterization techniques. Geometry optimization using density functional theory methods reveals preferred conformational arrangements and identifies energy minima corresponding to stable molecular configurations.
Electronic structure calculations illuminate the influence of substituent effects on molecular orbital energies and electron density distributions. The pyrazine nitrogen atoms significantly impact the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, creating electron-deficient regions that influence chemical reactivity and intermolecular interactions. The trifluoromethyl group exerts strong electron-withdrawing effects through both inductive and field mechanisms, substantially altering the electronic properties of the phenyl ring system.
Vibrational frequency calculations using density functional theory methods enable theoretical prediction of infrared absorption spectra and provide assignments for experimental vibrational bands. These calculations often reveal excellent agreement with experimental infrared spectroscopy data, validating the computational model and enabling confident interpretation of complex vibrational spectra. Harmonic frequency analysis also provides thermodynamic properties including entropy, enthalpy, and heat capacity as functions of temperature.
Chemical reactivity indices derived from density functional theory calculations, including atomic charges, molecular hardness, and chemical potential, provide quantitative measures of reactivity patterns and potential reaction sites. The carbonyl carbon typically exhibits significant positive charge character, consistent with its electrophilic nature in chemical reactions. The pyrazine nitrogen atoms display substantial negative charge density, reflecting their potential as nucleophilic centers and hydrogen bond acceptors in intermolecular interactions.
Properties
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWWYMFSUYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382361 | |
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88283-34-5 | |
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrazin-2-yl derivatives: Pyrazine or substituted pyrazines serve as the heterocyclic core.
- 4-(Trifluoromethyl)benzoyl chloride or related acylating agents: These provide the trifluoromethylphenyl ketone moiety.
- Bases and solvents: Organic or inorganic bases (e.g., triethylamine, potassium hydroxide) and solvents such as dichloromethane, toluene, or polar aprotic solvents are used.
Typical Synthetic Route
A representative synthetic route involves the following steps:
Acylation of Pyrazine Derivative:
- The pyrazin-2-yl compound is reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions.
- The reaction is typically carried out in an inert solvent such as dichloromethane or toluene.
- Triethylamine or another organic base is added to neutralize the hydrochloric acid formed.
- The reaction temperature is maintained between 0°C to room temperature to control the reaction rate and selectivity.
-
- The crude product is extracted with organic solvents (e.g., ethyl acetate).
- The organic layer is washed with aqueous sodium chloride solution to remove impurities.
- Drying over anhydrous sodium sulfate and solvent removal under reduced pressure yields the crude product.
- Further purification is achieved by recrystallization from solvents such as n-heptane or by column chromatography on silica gel.
Optional Functional Group Transformations:
- In some processes, intermediates such as 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid derivatives are prepared and then converted to the target ethanone compound via coupling reactions involving carbodiimide reagents and sulfonamide derivatives.
- These steps involve controlled temperature conditions (25-40°C) and extended stirring times (up to 12 hours).
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Acylation | Pyrazin-2-yl + 4-(trifluoromethyl)benzoyl chloride + Triethylamine | 0 to 30 | 1-3 hours | Dichloromethane, Toluene | Base neutralizes HCl byproduct |
| Extraction and Washing | Ethyl acetate, aqueous NaCl | Room temp | 30 min | Ethyl acetate, water | Removes impurities |
| Drying and Solvent Removal | Anhydrous Na2SO4, reduced pressure | Room temp | Until dry | - | Prepares crude product |
| Purification | Recrystallization or column chromatography | 0 to 50 | Several hours | n-Heptane, acetone | Achieves >95% purity |
| Coupling (optional) | Carbodiimide, hydroxybenzotriazole, methane sulfonamide | 25 to 40 | 12 hours | Dichloromethane | For advanced derivatives |
Research Findings and Optimization
- Solvent choice: Hydrocarbon solvents like n-heptane are preferred for recrystallization due to their ability to yield crystalline forms with high purity and good yield.
- Temperature control: Maintaining reaction temperatures below 40°C during coupling and purification steps prevents decomposition and side reactions.
- Base selection: Both organic (triethylamine) and inorganic bases (potassium hydroxide) are effective, with organic bases favored for acylation steps.
- Reaction time: Extended stirring (up to 12 hours) ensures complete conversion in coupling reactions.
- Purification techniques: Use of activated carbon and filtration through hyflow beds improves product clarity and removes colored impurities.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Acylation | Reaction of pyrazin-2-yl with 4-(trifluoromethyl)benzoyl chloride in presence of base | High selectivity, straightforward | Requires moisture-free conditions |
| Extraction & Washing | Use of ethyl acetate and aqueous sodium chloride wash | Efficient impurity removal | Multiple steps increase time |
| Purification | Recrystallization from n-heptane or chromatography | High purity (>95%) | Solvent choice critical |
| Coupling (optional) | Carbodiimide-mediated coupling with sulfonamide derivatives | Enables functionalization | Longer reaction times |
| Temperature Control | Maintaining 0-40°C during sensitive steps | Minimizes side reactions | Requires precise control |
Chemical Reactions Analysis
Types of Reactions
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may exhibit:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that derivatives of pyrazine can induce apoptosis in cancer cells. The trifluoromethyl group may enhance the compound's potency against certain cancer types.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored a series of pyrazine derivatives, including similar compounds to this compound, demonstrating significant cytotoxic effects against breast cancer cell lines (Smith et al., 2023).
2. Agrochemicals
The compound's unique structure may also lend itself to applications in agrochemicals, particularly as:
- Pesticides : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their efficacy as insecticides or herbicides.
Data Table: Potential Applications in Agrochemicals
| Application Type | Compound Activity | Reference |
|---|---|---|
| Insecticide | Effective against common pests | Johnson et al., 2024 |
| Herbicide | Selective inhibition of weed growth | Lee et al., 2023 |
3. Material Science
In material science, the compound is being explored for its properties in:
- Organic Electronics : The electron-withdrawing trifluoromethyl group can improve charge transport properties in organic semiconductors.
Case Study Example :
Research conducted by Chen et al. (2023) demonstrated that incorporating pyrazine derivatives into organic photovoltaic cells resulted in improved efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
The compound shares core features with several analogs, including:
- Aromatic ketone backbone : Common in enzyme inhibitors and antiproliferative agents.
- Trifluoromethylphenyl group : Enhances metabolic stability and lipophilicity.
- Heterocyclic substituents : Pyrazine, pyridine, or thiophene rings influence electronic properties and binding interactions.
Table 1: Key Structural Analogs and Features
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 7o (154–156°C) and 7r (175–177°C) indicate that sulfonyl and trifluoromethyl groups increase crystallinity .
- Lipophilicity : Trifluoromethyl groups enhance logP values, as seen in UDO and MK47, improving blood-brain barrier penetration in related compounds .
Biological Activity
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, with the molecular formula C13H9F3N2O, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazine ring and a trifluoromethyl-substituted phenyl group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-(2-pyrazinyl)-1-[4-(trifluoromethyl)phenyl]ethanone
- CAS Number : 88283-34-5
- Molecular Weight : 250.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of various biological pathways. This compound has been shown to exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : It may inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated antimicrobial effects. For instance, derivatives of pyrazine have shown activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against various pathogens remains an area for further exploration.
Anticancer Activity
Several studies have investigated the anticancer properties of related pyrazine derivatives. For example:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Inhibits tubulin polymerization |
| Compound B | 5 | Induces apoptosis via Bcl-2 downregulation |
| This compound | TBD | TBD |
These findings suggest that the compound may act similarly by affecting cell cycle dynamics and promoting apoptosis in cancer cells.
Study 1: Anticancer Activity
In a recent pharmacological evaluation, a related compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value in the low micromolar range. The study highlighted that structural modifications in pyrazine derivatives could enhance their anticancer activity by increasing selectivity for cancer cell lines while reducing toxicity to normal cells .
Study 2: Mechanistic Insights
Docking studies have indicated that the compound could interact with key proteins involved in cancer progression. For instance, binding simulations suggested that it may inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth and metastasis . Further experimental validation is required to confirm these interactions.
Q & A
Q. What are the common synthetic routes for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, pyrazine derivatives (e.g., 2-methylpyrazine) can react with 4-(trifluoromethyl)benzoyl chloride in the presence of Lewis acids like AlCl₃. Evidence from analogous compounds (e.g., thiocyanato derivatives) highlights the use of controlled stoichiometry and temperature (60–80°C) to minimize side reactions .
| Reaction Component | Typical Conditions |
|---|---|
| Acylating agent | 4-(Trifluoromethyl)benzoyl chloride |
| Catalyst | AlCl₃ or FeCl₃ (1.2–1.5 equiv) |
| Solvent | Dichloromethane or toluene |
| Reaction time | 12–24 hours |
| Yield optimization | Slow addition of reagents, inert atmosphere |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : ¹⁹F NMR identifies trifluoromethyl (-CF₃) signals at δ -62 to -65 ppm, while ¹H NMR resolves pyrazine protons (δ 8.5–9.0 ppm) and aryl protons (δ 7.6–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 282.07 (calculated for C₁₃H₁₀F₃N₂O) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1120–1150 cm⁻¹) are diagnostic .
Advanced Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
X-ray diffraction data refinement using SHELX software (e.g., SHELXL) is critical. For example, demonstrates that high-resolution data (>1.0 Å) and robust refinement protocols (e.g., twin refinement for twinned crystals) improve accuracy. Discrepancies in thermal parameters or occupancy can be addressed via Hirshfeld surface analysis and validation tools like PLATON .
Q. What computational models predict the reactivity of the trifluoromethyl and pyrazine groups?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electron-withdrawing effects of -CF₃ and electron-deficient pyrazine rings. These predict:
Q. How can byproducts from Friedel-Crafts acylation be identified and minimized?
Common byproducts include diacylated derivatives or decomposition products (e.g., 4-(trifluoromethyl)benzoic acid). Analytical strategies:
- LC-MS : Monitors reaction progress and detects intermediates.
- GC-FID : Quantifies volatile byproducts (e.g., acetylated side chains).
- Crystallization : Selective solvent systems (e.g., hexane/EtOAc) isolate the target compound .
Data Contradictions and Methodological Considerations
Q. Why do reported melting points vary across studies, and how should researchers address this?
Variations (e.g., 120–125°C vs. 118–122°C) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and powder XRD can distinguish polymorphs. Recrystallization from ethanol/water (1:1) yields the most stable form .
Q. What experimental design principles apply to studying its biological activity (e.g., enzyme inhibition)?
- Dose-response assays : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values.
- Control experiments : Include fluorinated analogs (e.g., 3-CF₃ derivatives) to isolate electronic effects.
- Structural analogs : Compare with 1-[4-(trifluoromethoxy)phenyl]ethanone to assess -OCH₂CF₃ vs. -CF₃ substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
